molecular formula C23H25N5O4 B2439337 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-65-2

2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2439337
CAS No.: 538319-65-2
M. Wt: 435.484
InChI Key: GZIJWCQAFXIXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes both methoxy and ethoxy functional groups, as well as a triazolopyrimidine core

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-5-32-16-9-6-14(7-10-16)20-19(21(24)29)13(2)25-23-26-22(27-28(20)23)15-8-11-17(30-3)18(12-15)31-4/h6-12,20H,5H2,1-4H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIJWCQAFXIXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compounds. These intermediates then undergo cyclization with hydrazine derivatives to form the triazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry or batch processing. The use of metal-free catalysts and mild reaction conditions is often preferred to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , with the CAS number 538320-69-3 , is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C23_{23}H25_{25}N5_5O4_4
  • Molecular Weight : 435.5 g/mol
  • Structure : The compound features a triazolopyrimidine core substituted with dimethoxy and ethoxy phenyl groups.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Modulation of Receptors : The compound has shown potential as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in cognitive functions and neuroprotection.
  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this one can inhibit certain enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds, suggesting that they may exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies demonstrated that related triazolopyrimidine derivatives inhibited the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50_{50} values ranging from 2.43 to 14.65 µM .
CompoundCell LineIC50_{50} (µM)
1MDA-MB-2312.43
2HepG24.98

Neuroprotective Effects

The compound's interaction with nAChRs suggests potential neuroprotective effects:

  • Allosteric Modulation : Research indicates that similar compounds act as positive allosteric modulators of α7 nAChRs, enhancing receptor activity in the presence of agonists like acetylcholine .

Case Studies and Research Findings

  • Study on Receptor Modulation :
    A study found that compounds with structural similarities to our target compound enhanced the modulation of α7 nAChRs in frog oocytes, indicating a potential role in cognitive enhancement or neuroprotection .
  • Cytotoxicity Screening :
    A series of derivatives were screened for anticancer activity against multiple cell lines. Compounds exhibiting higher selectivity for cancer cells over non-cancerous cells were identified for further development .
  • Microtubule Disruption :
    Some derivatives were noted for their ability to disrupt microtubule assembly at concentrations as low as 20 µM, indicating their potential as chemotherapeutic agents targeting the cytoskeleton .

Q & A

Q. Example optimization table :

ConditionYield (%)Sustainability Metric
TMDP in water:ethanol92Low E-factor (0.3)
Piperidine in DCM78High E-factor (2.1)
E-factor = waste (kg) / product (kg)

What analytical techniques are critical for characterizing this compound?

Q. Advanced

  • NMR spectroscopy : Confirms substituent positions (e.g., methoxy/ethoxy) via chemical shifts (δ 3.8–4.3 ppm for OCH2CH3) .
  • X-ray crystallography : Resolves dihydro-pyrimidine ring conformation and hydrogen-bonding networks (e.g., tetrahydrotriazolo-pyrimidine derivatives) .
  • HPLC-MS : Detects impurities (<0.5%) and validates molecular weight (e.g., [M+H]+ at m/z 475.2) .

How can researchers address contradictions in biological activity data across studies?

Advanced
Discrepancies often arise from substituent variability or assay conditions . Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., bromo vs. methoxy substituents) to isolate activity-contributing groups .
  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Meta-analysis : Cross-reference datasets from multiple studies to identify trends (e.g., dimethoxyphenyl groups correlate with kinase inhibition) .

Q. Example SAR table :

Substituent (Position)Biological Activity (IC50, μM)
4-Ethoxyphenyl (7)0.45 (EGFR inhibition)
4-Chlorophenyl (7)1.20 (EGFR inhibition)
Lower IC50 indicates higher potency

What mechanistic hypotheses explain the compound’s interaction with biological targets?

Advanced
Proposed mechanisms include:

  • Enzyme inhibition : The triazolo-pyrimidine core acts as a ATP-mimetic, binding to kinase active sites (e.g., EGFR) via hydrogen bonds with conserved residues (e.g., Lys721) .
  • Receptor modulation : Ethoxy/methoxy groups engage in hydrophobic interactions with allosteric pockets (e.g., GPCRs) .
    Validation methods :
  • Molecular docking : Predict binding poses using AutoDock Vina (e.g., ΔG = -9.2 kcal/mol for EGFR) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd = 0.38 μM) .

How do researchers mitigate challenges in scaling up synthesis for preclinical studies?

Advanced
Key strategies :

  • Flow chemistry : Enhances reproducibility and reduces reaction time (e.g., 30-minute residence time vs. 12 hours batch) .
  • Catalyst immobilization : Silica-supported TMDP improves recovery (>95% after 5 cycles) .
  • Quality-by-design (QbD) : DOE (Design of Experiments) optimizes parameters (temperature, stoichiometry) to meet ICH Q11 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.